molecular formula C16H35N B100053 N,N-Dibutyl-2-ethylhexylamine CAS No. 18240-51-2

N,N-Dibutyl-2-ethylhexylamine

Cat. No. B100053
CAS RN: 18240-51-2
M. Wt: 241.46 g/mol
InChI Key: HVKQOPBXSVRTFF-UHFFFAOYSA-N
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Description

N,N-Dibutyl-2-ethylhexylamine is a chemical compound with the molecular formula C16H35N . It falls under the category of heterocyclic organic compounds .


Molecular Structure Analysis

The molecular structure of N,N-Dibutyl-2-ethylhexylamine consists of 16 carbon atoms, 35 hydrogen atoms, and 1 nitrogen atom . The average mass of the molecule is 241.456 Da, and the monoisotopic mass is 241.276947 Da .


Physical And Chemical Properties Analysis

N,N-Dibutyl-2-ethylhexylamine has a molecular weight of 241.46 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Plasticizers in Industrial Applications

N,N-Dibutyl-2-ethylhexylamine is relevant in the context of phthalates, commonly used as plasticizers. Seth (1982) discusses how phthalates like di(2-ethylhexyl) phthalate (DEHP) affect liver function, indicating broader implications for plasticizer use in industry and its interaction with other compounds. Similarly, Mod, Magne, and Skau (1965) explore N,N-dialkylamides, including N,N-dibutyl-2-ethylhexylamine derivatives, as plasticizers, highlighting their potential applications in improving the properties of materials like poly (vinyl chloride-vinyl acetate) copolymer (Seth, 1982); (Mod, Magne, & Skau, 1965).

Electrochemiluminescence in Analytical Chemistry

Han et al. (2010) investigated the electrochemiluminescence (ECL) of amines, including compounds similar to N,N-Dibutyl-2-ethylhexylamine, for applications in analytical chemistry. Their research found that N-butyldiethanolamine, which shares structural similarities with N,N-Dibutyl-2-ethylhexylamine, was highly effective in ECL, suggesting potential uses in analytical methods (Han et al., 2010).

Environmental Impact and Biodegradation

Studies by Taylor, Curry, and Corcoran (1981) and Sif et al. (2016) highlight the environmental impact of phthalates, including DEHP and dibutyl phthalate (DBP), which are structurally related to N,N-Dibutyl-2-ethylhexylamine. These studies emphasize the presence and potential biodegradation of such compounds in marine environments, indicating environmental considerations for their use (Taylor, Curry, & Corcoran, 1981); (Sif et al., 2016).

Applications in Nuclear Chemistry

The research by Shailesh et al. (2006) and Drader et al. (2016) discusses the use of compounds similar to N,N-Dibutyl-2-ethylhexylamine in nuclear chemistry, specifically in the extraction and separation processes of uranium and thorium, highlighting its potential application in nuclear fuel cycle operations (Shailesh et al., 2006); (Drader et al., 2016).

Analytical Methods in Pharmacology

Jeong et al. (2011) focus on the determination of phthalate metabolites in human serum and urine as biomarkers. Their work, although not directly on N,N-Dibutyl-2-ethylhexylamine, illustrates the importance of similar compounds in developing analytical methods for monitoring exposure to various substances (Jeong et al., 2011).

properties

IUPAC Name

N,N-dibutyl-2-ethylhexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H35N/c1-5-9-12-16(8-4)15-17(13-10-6-2)14-11-7-3/h16H,5-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKQOPBXSVRTFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H35N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20939585
Record name N,N-Dibutyl-2-ethylhexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20939585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dibutyl-2-ethylhexylamine

CAS RN

18240-51-2
Record name N,N-Dibutyl-2-ethyl-1-hexanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18240-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dibutyl-2-ethylhexylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018240512
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dibutyl-2-ethylhexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20939585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dibutyl-2-ethylhexylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.272
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SI MURAHASHI, T TSUMIYAMA, Y MITSUE - Chemistry Letters - jlc.jst.go.jp
2) Enaminones are versatile synthetic intermediates because of their regioselective reactions with either electrophiles' or nucleophiles.'The synthesis of enaminones has been …
Number of citations: 0 jlc.jst.go.jp
SI Murahashi, T Tsumiyama, Y Mitsue - Chemistry Letters, 1984 - journal.csj.jp
CHEMISTRY LETTERS, pp. 1419-1422, 1984. (C) The Chemical Society of Japan 1984 SYNTHESIS OF ENAMINONES BY Pd(II) INDUCED DEHYDRO Page 1 CHEMISTRY LETTERS…
Number of citations: 11 www.journal.csj.jp

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